

Application Note: Advanced Recrystallization Protocol for N,O-Ditosyl D-Phenylalaninol

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Compound of Interest

Compound Name: *N,O-Ditosyl D-Phenylalaninol*

CAS No.: 63328-00-7

Cat. No.: B126738

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Scientific Context & Utility

N,O-ditosyl D-phenylalaninol (IUPAC: (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane) is a highly versatile chiral intermediate widely utilized in drug development and asymmetric synthesis. The compound serves as a critical precursor for the stereospecific synthesis of aziridines via double-inversion mechanisms [1]. Furthermore, N,O-ditosylated amino alcohols are frequently employed as backbone modifiers in the development of novel peptide mimetics and protease inhibitors [2].

Because the tosylation of D-phenylalaninol (typically utilizing

in pyridine or

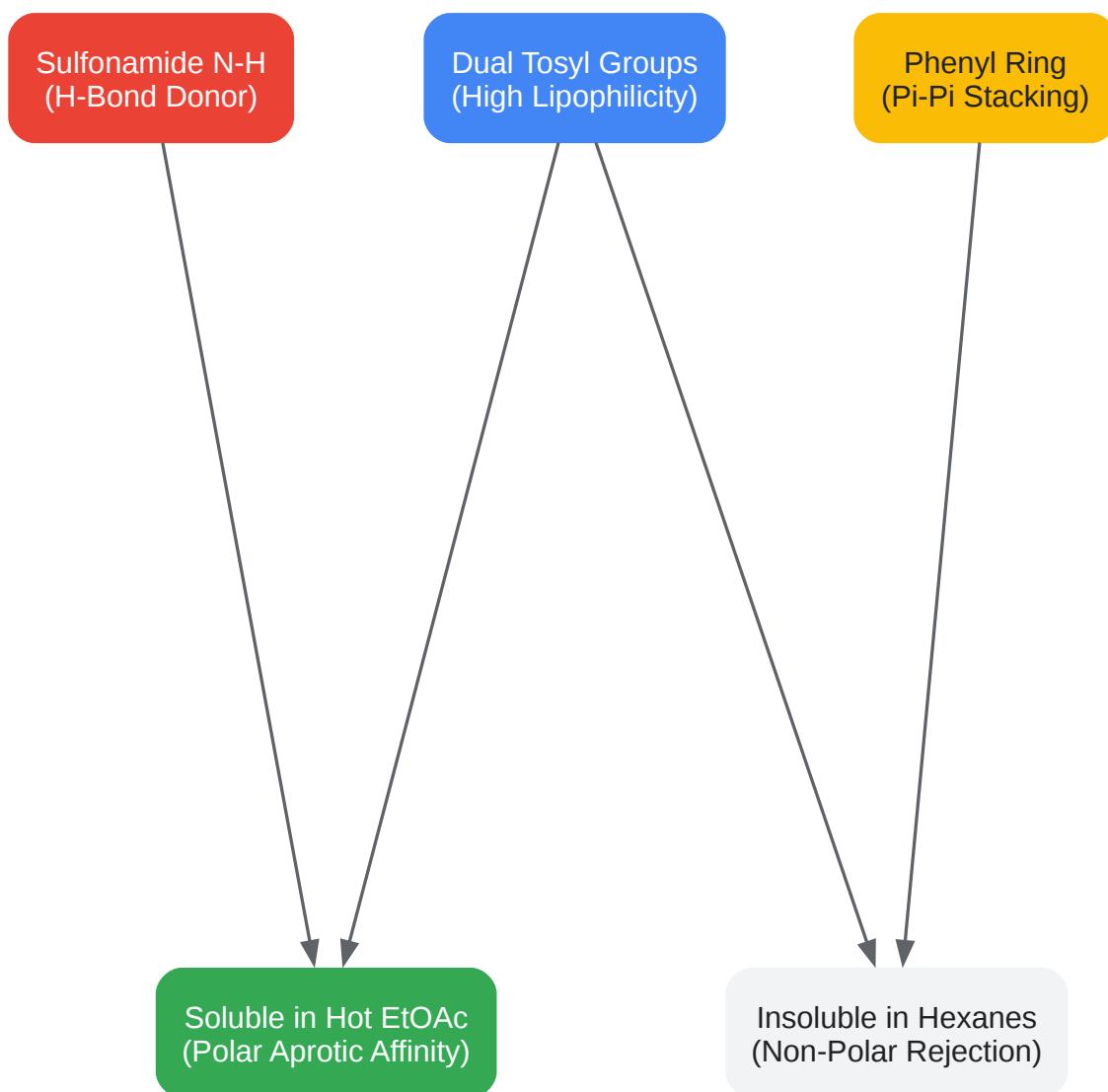
) often generates polymeric byproducts, unreacted sulfonyl chlorides, and pyridinium salts, achieving high chemical purity (>99%) is mandatory before downstream cyclization. This application note details a self-validating, thermodynamically controlled recrystallization protocol using an Ethyl Acetate (EtOAc) and Hexanes binary solvent system, a method proven highly effective for N,O-ditosyl derivatives[3].

Mechanistic Causality of the Solvent System

The purification of **N,O-ditosyl D-phenylalaninol** relies on manipulating its biphasic solubility profile. The molecule possesses dual tosyl groups and a phenyl ring, imparting significant lipophilicity, yet it retains a highly polar sulfonamide (

) hydrogen-bond donor.

- **Primary Solvent (Ethyl Acetate):** EtOAc acts as a moderate hydrogen-bond acceptor. At elevated temperatures (70°C), it disrupts the intermolecular hydrogen bonding of the sulfonamide core, completely solvating the molecule.
- **Anti-Solvent (Hexanes):** The addition of non-polar hexanes drastically reduces the dielectric constant of the medium. This forces the highly polar sulfonamide groups to associate, while the three aromatic rings (one phenyl, two tosyls) engage in orderly stacking, driving the formation of a rigid crystalline lattice rather than an amorphous precipitate [4].



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Caption: Structural factors driving the biphasic solubility profile of the compound.

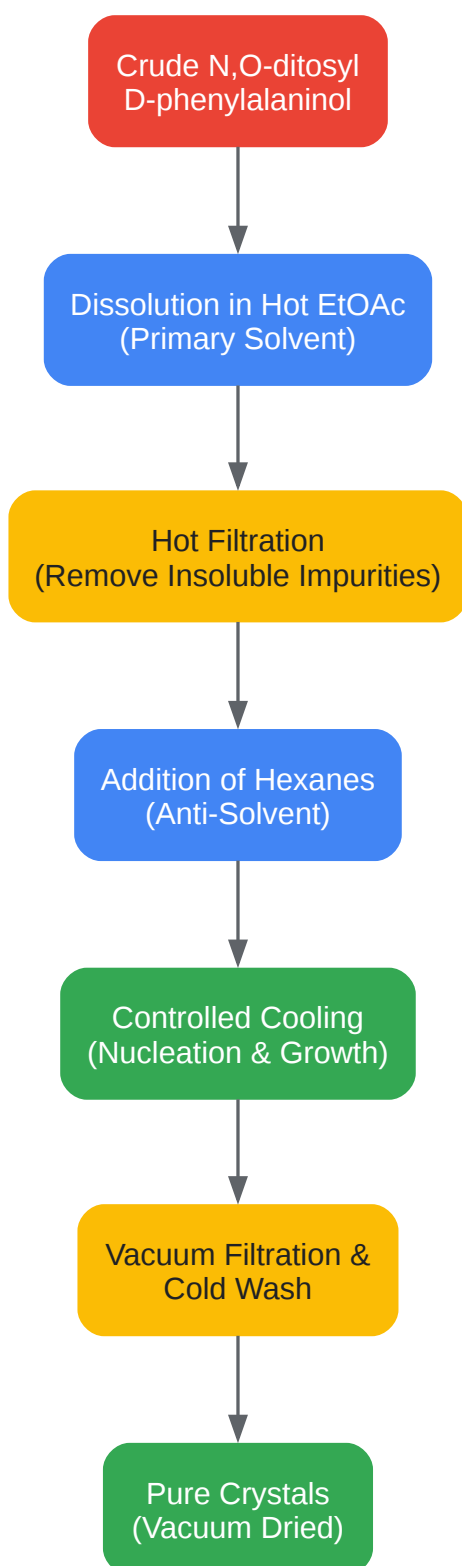
Quantitative Data & Material Specifications

Standardizing the physical parameters is critical for reproducible yields. Unlabeled **N,O-ditosyl D-phenylalaninol** (CAS: 140145-73-9) [5] and its deuterated variants (CAS: 1346617-36-4) [6] follow identical crystallization thermodynamics.

| Parameter | Specification / Value |
|-------------------------|--|
| IUPAC Name | (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane |
| CAS Number | 140145-73-9 (Unlabeled) / 1346617-36-4 (Deuterated) |
| Molecular Weight | 459.58 g/mol |
| Primary Solvent | Ethyl Acetate (EtOAc, ACS Grade) |
| Anti-Solvent | Hexanes (Mixture of isomers, ACS Grade) |
| Optimal Solvent Ratio | 1 : 2.5 (EtOAc : Hexanes v/v) |
| Expected Recovery Yield | 82% - 88% (First Crop) |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase contains a physical checkpoint ensuring the thermodynamic parameters are correct before proceeding.



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Caption: Workflow for the recrystallization of **N,O-ditosyl D-phenylalaninol**.

Step 1: Primary Dissolution

- Transfer the crude **N,O-ditosyl D-phenylalaninol** into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Add EtOAc at a ratio of 3.5 mL per gram of crude material.
- Submerge the flask in an oil bath set to 75°C and stir aggressively until the solvent reaches a gentle reflux.
- Self-Validation Checkpoint: The solution must turn completely transparent (though it may be yellow/amber). If granular solids remain, they are likely inorganic salts (e.g., pyridinium chloride). Do not add more EtOAc to dissolve these; they will be removed in the next step.

Step 2: Hot Filtration

- Rapidly pass the boiling solution through a pre-warmed sintered glass funnel (Medium porosity) or fluted filter paper into a clean, pre-weighed Erlenmeyer flask.
- Rinse the original flask with a minimal amount (0.5 mL/g) of hot EtOAc and pass it through the filter.
- Causality: This step physically strips out highly cross-linked polymeric impurities and inorganic salts that act as unwanted nucleation sites, which would otherwise induce premature, impure crystallization.

Step 3: Anti-Solvent Titration (The Cloud Point)

- Place the Erlenmeyer flask containing the hot filtrate on a stirring hotplate maintained at 65°C.
- Begin adding Hexanes dropwise via an addition funnel.
- Continue the addition until the solution exhibits a persistent, faint opalescence (the "cloud point"). This typically occurs at an EtOAc:Hexanes ratio of ~1:2.
- Immediately add 2-3 drops of hot EtOAc until the solution just clears.

- Self-Validation Checkpoint: If the mixture separates into two distinct liquid layers ("oiling out"), the temperature is too low or the impurity load is too high. If this occurs, reheat the mixture to 75°C and add EtOAc until homogenous, then repeat the hexane titration.

Step 4: Controlled Nucleation and Growth

- Remove the flask from the heat source. Seal it with a glass stopper and leave it completely undisturbed on a non-conductive surface (e.g., a cork ring) at room temperature for 3 hours.
- Once the flask has reached ambient temperature and a heavy crop of white/colorless needles has formed, transfer the flask to an ice-water bath (0-4°C) for an additional 2 hours.
- Causality: Slow cooling dictates thermodynamic control. It allows the molecules to selectively pack into a highly ordered lattice, rejecting structurally dissimilar impurities back into the mother liquor.

Step 5: Isolation and Desiccation

- Collect the crystalline product via vacuum filtration using a Büchner funnel.
- Wash the filter cake with two portions of an ice-cold mixture of EtOAc/Hexanes (1:4 v/v, 1 mL/g). Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.
- Transfer the crystals to a watch glass and dry under high vacuum (<1 mbar) at 45°C for 12 hours to remove residual solvates.

Analytical Validation

To confirm the success of the protocol, perform the following validations:

- Melting Point: The purified crystals should exhibit a sharp melting point (typically a narrow 1-2°C range). A depressed or broad melting range indicates trapped solvent or residual monotosylated impurities.
- HPLC Purity: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The **N,O-ditosyl D-phenylalaninol** peak should integrate to >99% area.

References

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